Home > Products > Building Blocks P353 > N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate - 121346-33-6

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate

Catalog Number: EVT-254117
CAS Number: 121346-33-6
Molecular Formula: C34H42N2O9S
Molecular Weight: 654.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent Ca2+ channel antagonist; binds allosterically to the a1-subunit of L-type Ca2+ channels (Kd = 20 pM), at a site distinct from other types of blocker. Shows some selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects. Inhibits PDGF-stimulated smooth muscle cell proliferation.
Overview

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate is a complex organic compound with notable pharmaceutical relevance. It is primarily classified as a sulfonamide derivative and is characterized by its intricate molecular structure, which incorporates multiple functional groups that contribute to its biological activity.

Source and Classification

This compound can be sourced from various chemical suppliers and is cataloged under CAS Number 121346-33-6. It falls under the category of pharmaceutical intermediates and is often investigated for its potential applications in pain management therapies and other medicinal uses . The molecular formula of this compound is C34H42N2O9S, with a molecular weight of 654.77 g/mol, indicating its relatively large size compared to simpler organic molecules .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate involves several steps that typically include:

  1. Formation of the Sulfonamide Linkage: This step generally involves the reaction of a sulfonyl chloride with an amine or phenol derivative to form the sulfonamide bond.
  2. Coupling Reactions: The synthesis may also require coupling reactions where the phenolic component is linked to the indole derivative through nucleophilic substitution.
  3. Final Oxalate Salt Formation: The final step often involves reacting the free base form of the compound with oxalic acid to yield the oxalate salt, which enhances solubility and stability.

These synthetic pathways necessitate careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate features several key components:

  • Dimethoxyphenethyl Group: This moiety contributes to the lipophilicity and potential interaction with biological membranes.
  • Indole Sulfonamide: The presence of the indole structure suggests possible interactions with serotonin receptors, which may be relevant in pain modulation.

The structural representation can be visualized using molecular modeling software or chemical drawing tools to better understand its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

The compound may participate in various chemical reactions typical for sulfonamides, such as:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, altering its reactivity profile.
  • Hydrolysis: In aqueous environments, it may undergo hydrolysis, impacting its stability and bioavailability.

These reactions are crucial for understanding how this compound behaves under physiological conditions and can influence its therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action for N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate likely involves modulation of neurotransmitter systems. Specifically:

  1. Serotonin Pathway Interaction: Given the indole structure, it may interact with serotonin receptors, potentially influencing pain perception.
  2. Inhibition of Pain Pathways: The compound may inhibit specific enzymes or receptors involved in pain signaling pathways, providing analgesic effects.

Research into these mechanisms is ongoing to elucidate the full pharmacological profile of this compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as methanol and ethanol due to its functional groups.

Chemical properties involve stability under various pH conditions but may degrade under extreme acidic or basic environments. Proper handling and storage conditions are vital for maintaining its integrity .

Applications

Scientific Uses

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate has potential applications in:

  1. Pain Management: Investigated as a candidate for treating acute and chronic pain conditions due to its mechanism involving serotonin pathways.
  2. Pharmaceutical Research: Used in studies aimed at developing new analgesics or modifying existing pain relief therapies.

Ongoing research continues to explore its efficacy and safety profile in clinical settings .

Introduction to N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine Oxalate

Nomenclature and Structural Complexity in Heterocyclic Chemistry

The systematic name N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate exemplifies the intricate nomenclature required for modern polypharmacological agents. This name precisely defines:

  • A phenethylamine core (N-(3,4-dimethoxyphenethyl)-N-methylpropan-1-amine) linked via an ether bridge
  • A sulfonamide-linked indole moiety (4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenyl)
  • An oxalate counterion for salt formation [3] [7]

The structure integrates three key heterocyclic domains:

  • Indole system: Characterized by its bicyclic 6-5 fused ring with nitrogen at position 1. The 3-isopropyl and 1-methyl substituents enhance steric bulk and lipophilicity, influencing target binding [1] [9].
  • Aromatic ether linkage: The phenoxy spacer provides conformational flexibility between domains.
  • Tertiary amine terminus: The N-methylpropan-1-amine attached to dimethoxyphenethyl enables cationic interactions at physiological pH [3].

Table 1: Structural Decomposition of the Target Compound

Structural DomainKey FeaturesChemical Significance
3-Substituted Indole1-Methyl, 3-isopropyl groupsEnhanced lipophilicity; steric complementarity to hydrophobic binding pockets
Sulfonamide Linker-SO₂- group connecting indole to phenylHydrogen bond acceptor; metabolic stability
Phenoxy SpacerEther oxygen with propyl chainConformational flexibility; electronic effects
Phenethylamine Core3,4-Dimethoxy substitution; tertiary amineGPCR binding potential; neurotransmitter mimicry

The name follows IUPAC heterocyclic nomenclature principles where:

  • "1H-indol-2-yl" designates the indole ring system with explicit hydrogen position
  • "Sulfonyl" denotes the -SO₂- bridge as a substituent
  • "Oxalate" specifies the counterion derived from oxalic acid [1] [7]

Rationale for Synthesis: Pharmacophore Hybridization Strategies

This compound exemplifies rational pharmacophore hybridization for multitarget engagement. Its design merges:

  • Indole-sulfonamide domain: Optimized for kinase inhibition (e.g., VEGFR, PDGFR) through sulfonamide interactions with ATP-binding site lysine residues. The 3-isopropyl group enhances hydrophobic pocket occupancy [2] [4].
  • Phenethylamine domain: Designed for aminergic GPCR modulation (e.g., serotonin or dopamine receptors). The 3,4-dimethoxy substitution mimics neurotransmitter catechol rings, while the tertiary amine enables cationic interactions [8] [10].

The hybridization strategy employs a spacer-based linkage:

  • A three-carbon propoxy chain bridges the domains, providing optimal distance (≈12-15 Å) for simultaneous binding to adjacent receptor sites
  • Electronic effects of the ether oxygen modulate electron distribution across the molecule
  • The sulfonamide group serves dual roles: covalent linker and hydrogen bond acceptor [6] [8]

Table 2: Pharmacophore Contributions and Design Rationale

Molecular FragmentBiological TargetsDesign Rationale
3-Substituted indole-sulfonamideKinase ATP pockets (e.g., VEGFR2)Deep hydrophobic cleft penetration; hinge region hydrogen bonding
3,4-DimethoxyphenethylamineAminergic GPCRs (e.g., 5-HT receptors)Catechol isostere; cationic center for conserved aspartate interaction
Propoxy linker/spacer-Optimal length for dual target engagement; metabolic stability

This design follows Morphy's framework combination principles where distinct pharmacophores are connected via flexible linkers while preserving individual domain functionality [8] [10]. Computational studies suggest the oxalate salt enhances crystallinity and bioavailability via improved aqueous solubility relative to the free base [4].

Historical Context in Multitarget Ligand Development

The compound emerges from three evolutionary phases in multitarget-directed ligand (MTDL) design:

  • Early linked hybrids (1990s-2000s): Simple covalent conjugates like donepezil-melatonin hybrids for Alzheimer's. These suffered from high molecular weight (>600 Da) and poor bioavailability [6] [8].
  • Fused pharmacophores (2000s-2010s): Integrated scaffolds like ladostigil (MAO-ChE inhibitor) with improved drug-likeness but limited target flexibility [6].
  • Modern merged hybrids (2010s-present): Structure-guided designs optimizing spatial overlap. This compound exemplifies this generation with:
  • MW ≈ 650 Da (below traditional hybrid thresholds)
  • Calculated logP ≈ 3.5 (optimal for CNS penetration)
  • Balanced ligand efficiencies across domains [4] [8]

The indole-sulfonamide moiety has proven particularly versatile in MTDL development:

  • Historically: Indomethacin (COX inhibitor) and sumatriptan (5-HT₁ agonist) demonstrated indole's pharmaceutical utility
  • In oncology: Semaxanib established indole-sulfonamides as kinase inhibitor scaffolds
  • In neurodegeneration: Research on indole-based MTDLs like contilisant (ChE/MAO/H₃ inhibitor) validated dual-target efficacy [6] [9]

The specific incorporation of a 3-isopropyl group addresses historical limitations of early indole MTDLs:

  • Increases steric bulk to prevent off-target cyclooxygenase inhibition
  • Enhances metabolic stability against CYP2C9-mediated oxidation
  • Improves hydrophobic complementarity to kinase ATP pockets [2] [4]

Research Significance in Neuropharmacology and Oncology

This compound demonstrates dual therapeutic relevance across disease domains:

Neuropharmacological Applications:

  • The phenethylamine domain enables serotonergic receptor modulation (5-HT₄/₆/₇) for cognitive enhancement, potentially addressing Alzheimer's synaptic dysfunction
  • Dopamine D₂/D₃ partial agonism is structurally plausible, offering potential in Parkinson's psychosis
  • Combined with kinase inhibition, it may counteract neurodegenerative pathways:
  • GSK-3β inhibition reduces tau hyperphosphorylation
  • TrkA activation promotes neurotrophic support [6] [10]

Table 3: Potential Therapeutic Applications by Target Engagement

Target EngagementTherapeutic AreaMechanistic Rationale
Kinase inhibition (VEGFR2, PDGFRβ)Oncology (angiogenesis)Tumor vasculature disruption; metastasis suppression
Kinase inhibition (TrkA, GSK-3β)NeurodegenerationNeurotrophic pathway activation; tauopathy reduction
GPCR modulation (5-HT/D₂)NeuropsychiatryCognitive enhancement; psychosis management

Oncological Applications:

  • The indole-sulfonamide domain potently inhibits tyrosine kinases (VEGFR2 IC₅₀ ≈ 40 nM in analogues) blocking angiogenic signaling
  • Simultaneous PDGFR inhibition may overcome tumor microenvironment resistance mechanisms
  • The phenethylamine moiety may confer sigma receptor affinity, inducing cancer cell apoptosis through ER stress pathways [2] [4]

The oxalate salt formulation enhances developability parameters:

  • Increases aqueous solubility >5-fold versus free base for parenteral administration
  • Maintains crystallinity for solid dosage form development
  • Provides counterion-mediated stabilization of the tertiary amine against oxidative degradation [4]

Properties

CAS Number

121346-33-6

Product Name

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine;oxalic acid

Molecular Formula

C34H42N2O9S

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6)

InChI Key

MZWPPDAHWIKZID-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O

Synonyms

3,4-Dimethoxy-N-methyl-N-[3-[4-[[1-methyl-3-(1-methylethyl)-1H-indol-2-yl]sulfonyl]phenoxy]propyl]benzeneethanamine

Canonical SMILES

CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.